molecular formula C15H22N2O4S B1334639 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 216955-61-2

2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1334639
CAS RN: 216955-61-2
M. Wt: 326.4 g/mol
InChI Key: XDKKXEMKXSGKOR-UHFFFAOYSA-N
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Description

The compound 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical entity that features a thiazole ring, a common structural motif in many biologically active compounds. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, and the piperidine moiety is a structural element often found in pharmaceuticals due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, an asymmetric synthesis of a piperidine derivative with a tert-butoxycarbonyl group was developed, which is a useful intermediate for the synthesis of nociceptin antagonists . Another study describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, which also contain the tert-butoxycarbonyl group . These methods involve multiple steps, including diastereoselective reduction, isomerization, and reductive amination, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various analytical techniques. For example, the structure of a tert-butyl piperidine derivative was confirmed by MS and NMR spectroscopy . Another study on a nitrogenous compound containing a tert-butoxycarbonyl group utilized FT-IR, NMR, MS, and X-ray diffraction to confirm the structure . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, protection/deprotection of functional groups, thionation, cyclodehydration, and aromatization . These reactions are crucial for constructing the thiazole ring and introducing the tert-butoxycarbonyl group. The synthesis of a tert-butyl piperidine derivative involved acylation, sulfonation, and substitution reactions . Understanding these reactions can provide insights into the potential reactivity and synthetic routes for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied using DFT calculations, which can predict the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals . These properties are important for understanding the behavior of the compound in different environments and its potential interactions with biological targets.

Scientific Research Applications

Mixed Ligand Concepts

  • The compound has been studied in the context of mixed ligand fac-tricarbonyl complexes, where it plays a role in labeling bioactive molecules containing a monodentate or a bidentate donor site. This application is significant in the field of radiochemistry, especially for 99mTc compounds (Mundwiler et al., 2004).

Heterocyclic Compound Synthesis

  • It has been involved in the synthesis of new heterocyclic compounds, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, which is a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition (Dzedulionytė et al., 2021).

Chemical Structure and Synthesis

  • Research has also delved into its chemical structure and synthesis process. For instance, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with a similar structure, was synthesized to study its chemical properties (Richter et al., 2009).

Reduction of N-alkoxycarbonyl Derivatives

  • The compound plays a role in the reduction of N-alkoxycarbonyl derivatives of alpha-iminocarboxylic acids, leading to the formation of various bicyclic urethanes and oxazolidines (Nurdinov et al., 1993).

Intermediate in Biologically Active Compounds

  • It serves as an important intermediate in synthesizing biologically active compounds, such as crizotinib, highlighting its relevance in pharmaceutical research (Kong et al., 2016).

Application in Cancer Treatment

  • The compound has been studied for its potential use in treating cancer, particularly as an Aurora kinase inhibitor (ヘンリー,ジェームズ, 2006).

Involvement in Pfitzinger Reaction

  • It is involved in the Pfitzinger reaction, leading to the synthesis of quinoline-4-carboxylic acids fused with heterocycles (Moskalenko et al., 2011).

Asymmetric Synthesis

  • The compound has been utilized in the asymmetric synthesis of various derivatives, demonstrating its importance in stereochemistry (Xue et al., 2002).

Mechanism of Action

The compound is used as a linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions in the optimization of drug-like properties and the development of new PROTACs.

properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)22-12(16-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKKXEMKXSGKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383753
Record name 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

216955-61-2
Record name 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-thiazole-5-carboxylic acid
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